molecular formula C15H20N2O2 B13609593 1-{[Benzyl(methyl)amino]methyl}-3,3-dimethylpyrrolidine-2,5-dione

1-{[Benzyl(methyl)amino]methyl}-3,3-dimethylpyrrolidine-2,5-dione

Cat. No.: B13609593
M. Wt: 260.33 g/mol
InChI Key: WOABIVMPGKGAAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[Benzyl(methyl)amino]methyl}-3,3-dimethylpyrrolidine-2,5-dione is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidine ring substituted with benzyl and methyl groups. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[Benzyl(methyl)amino]methyl}-3,3-dimethylpyrrolidine-2,5-dione typically involves the reaction of benzylamine with methylamine in the presence of formaldehyde and a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as methanol or ethanol at elevated temperatures (70-80°C) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalytic systems and controlled reaction environments ensures consistent production quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{[Benzyl(methyl)amino]methyl}-3,3-dimethylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-{[Benzyl(methyl)amino]methyl}-3,3-dimethylpyrrolidine-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{[Benzyl(methyl)amino]methyl}-3,3-dimethylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to alterations in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-N-methylamine
  • 3,3-Dimethylpyrrolidine-2,5-dione
  • Benzylamine derivatives

Uniqueness

1-{[Benzyl(methyl)amino]methyl}-3,3-dimethylpyrrolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

1-[[benzyl(methyl)amino]methyl]-3,3-dimethylpyrrolidine-2,5-dione

InChI

InChI=1S/C15H20N2O2/c1-15(2)9-13(18)17(14(15)19)11-16(3)10-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3

InChI Key

WOABIVMPGKGAAF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)N(C1=O)CN(C)CC2=CC=CC=C2)C

Origin of Product

United States

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